molecular formula C28H46N6 B14233810 1H-Pyrazole, 1,1',1''-methylidynetris[3,5-bis(1-methylethyl)- CAS No. 746620-35-9

1H-Pyrazole, 1,1',1''-methylidynetris[3,5-bis(1-methylethyl)-

Cat. No.: B14233810
CAS No.: 746620-35-9
M. Wt: 466.7 g/mol
InChI Key: WBECWVNMKMLJLC-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its three pyrazole rings connected through a central carbon atom, each substituted with 3,5-bis(1-methylethyl) groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- involves several steps. One common method includes the reaction of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-bis(1-methylethyl)- lies in its complex structure and the presence of multiple pyrazole rings, which contribute to its diverse range of applications and activities.

Properties

CAS No.

746620-35-9

Molecular Formula

C28H46N6

Molecular Weight

466.7 g/mol

IUPAC Name

1-[bis[3,5-di(propan-2-yl)pyrazol-1-yl]methyl]-3,5-di(propan-2-yl)pyrazole

InChI

InChI=1S/C28H46N6/c1-16(2)22-13-25(19(7)8)32(29-22)28(33-26(20(9)10)14-23(30-33)17(3)4)34-27(21(11)12)15-24(31-34)18(5)6/h13-21,28H,1-12H3

InChI Key

WBECWVNMKMLJLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C(N2C(=CC(=N2)C(C)C)C(C)C)N3C(=CC(=N3)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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